SOP1812

G-quadruplex pancreatic cancer in vivo efficacy

SOP1812 (QN-302) is a tetra-substituted naphthalene diimide with 10-fold superior cellular activity vs previous G4 ligands. Ideal for Wnt pathway interrogation in PDAC (GI50 1.3nM) and hormone-refractory prostate cancer models (3nM vs abiraterone's 4820nM). FDA Orphan Drug designation validates its therapeutic relevance. Differentiates from generic G4 ligands with defined bioavailability and KPC/PDX in vivo tolerability.

Molecular Formula C45H57N7O6
Molecular Weight 792.0 g/mol
CAS No. 2546091-70-5
Cat. No. B10854887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSOP1812
CAS2546091-70-5
Molecular FormulaC45H57N7O6
Molecular Weight792.0 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCN=C2C=C3C4=C(C(=CC5=C(N(C(=O)C2=C54)CCCN6CCOCC6)O)C7=CC=C(C=C7)CN8CCCC8)C(=O)N(C3=O)CCCN9CCOCC9
InChIInChI=1S/C45H57N7O6/c53-42-35-29-34(33-9-7-32(8-10-33)31-50-14-3-4-15-50)40-38-36(43(54)51(44(40)55)18-5-16-48-21-25-57-26-22-48)30-37(46-11-20-47-12-1-2-13-47)41(39(35)38)45(56)52(42)19-6-17-49-23-27-58-28-24-49/h7-10,29-30,53H,1-6,11-28,31H2
InChIKeyTZQVPFRBHPQZNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SOP1812 (QN-302) G-Quadruplex Inhibitor: Comparative Data for Procurement


SOP1812 (also designated QN-302, CAS 2546091-70-5) is a tetra-substituted naphthalene diimide (ND) derivative [1]. It functions as a selective, small-molecule inhibitor of G-quadruplex (G4) DNA transcription, a mechanism relevant to oncology research . Its chemical formula is C45H57N7O6, with a molecular weight of 791.98 g/mol . This compound is currently in Phase 1 clinical trials (NCT06086522) for advanced solid tumors and has received Orphan Drug Designation from the FDA for pancreatic cancer [2].

Procurement Rationale for SOP1812: Why Substitution is Not Recommended


In studies of G-quadruplex ligands, a compound's in vitro binding affinity does not reliably predict its cellular potency, in vivo activity, or therapeutic index [1]. Variations in substitution patterns on the naphthalene diimide core—even between close analogs like CM03—lead to significant differences in binding selectivity, downstream gene regulation, and bioavailability [2]. SOP1812 demonstrates a 10-fold superiority in cellular and in vivo activity compared with previous-generation ND compounds, a difference that cannot be generalized to all naphthalene diimides [1]. Therefore, substituting SOP1812 with a different ND derivative, or with a structurally distinct G4 ligand like CX-5461, carries a high risk of introducing unknown and potentially divergent experimental outcomes.

SOP1812 Comparator Data: Quantified Performance Against Analogs and Standard-of-Care


In Vivo and Cellular Potency Superiority Over Previous-Generation Naphthalene Diimides

SOP1812 demonstrates a quantifiable 10-fold increase in both cellular and in vivo activity when directly compared to previous-generation naphthalene diimide (ND) compounds [1]. This finding establishes a clear advancement in the ND chemical series and justifies its selection as the lead compound [2].

G-quadruplex pancreatic cancer in vivo efficacy

Enhanced Binding Affinity for hTERT G-Quadruplex Relative to Analog CM03

SOP1812 binds to the hTERT G-quadruplex (G4) with a dissociation constant (KD) of 4 ± 1 nM, which is approximately 3-fold higher affinity compared to the structurally related analog CM03, which exhibits a KD of 12 ± 2 nM for the same target [1]. This difference is not observed for other G4 structures like TERRA, where both compounds have comparable low-nanomolar affinities [2].

hTERT binding affinity CM03 analog

Quantified Anti-Proliferative Advantage Over Abiraterone in Castration-Resistant Prostate Cancer Model

In the androgen-independent PC3 prostate cancer cell line, a model for castration-resistant disease, SOP1812 exhibits a GI50 value of 3 nM. This represents a >1600-fold greater potency compared to the standard-of-care agent abiraterone, which has a GI50 of 4820 nM in the same cell line [1]. In the androgen-sensitive LNCaP cell line, the potency difference is narrower, with SOP1812 showing a GI50 of 247 nM [2].

prostate cancer anti-proliferative PC3 cells

Differential Downregulation of Wnt Pathway Gene WNT5B Compared to Analog CM03

RNA-seq analysis in MIA PaCa-2 pancreatic cancer cells reveals a quantitative difference in target gene modulation. After 6 hours of treatment, SOP1812 reduces expression of the Wnt pathway gene WNT5B by 2.25 Log2 fold change, whereas the analog CM03 reduces it by 1.77 Log2 fold change [1]. A similar pattern is observed for other Wnt regulators like AXIN1 and APC2, where SOP1812 produces a more pronounced early downregulation [2].

Wnt signaling transcriptomics gene expression

Clinically Validated Bioavailability and Tolerability Profile in Animal Models

SOP1812 has been reported to be bio-available at therapeutic doses and well-tolerated in multiple animal models, including MIA-PACA2 xenograft, KPC genetic model, and patient-derived xenograft (PDX) models for pancreatic cancer [1]. In contrast, another clinical-stage G4 ligand, CX-5461, has been associated with mutagenicity concerns in cultured human cells, raising safety considerations [2]. The favorable tolerability profile of SOP1812 supports its advancement to Phase 1 clinical trials (NCT06086522) [3].

bioavailability tolerability in vivo pharmacology

Validated Experimental Scenarios for SOP1812 in Oncology Research


Investigating G-Quadruplex-Mediated Transcription Inhibition in Pancreatic Cancer

SOP1812 is a high-value tool for studies focused on disrupting G4-mediated transcription in pancreatic ductal adenocarcinoma (PDAC). Its 10-fold superior activity over previous ND compounds and its ability to significantly downregulate Wnt pathway genes like WNT5B and AXIN1 in MIA PaCa-2 cells (as shown in Section 3 Evidence Items 1 and 4) make it a potent and well-characterized agent for interrogating these pathways in vitro and in vivo [1][2].

Modeling Androgen-Independent Prostate Cancer (CRPC) and Overcoming Treatment Resistance

Given its extreme potency advantage over abiraterone (GI50 of 3 nM vs. 4820 nM) in the castration-resistant PC3 prostate cancer cell line (see Section 3 Evidence Item 3), SOP1812 is ideally suited for research in models of advanced, hormone-refractory prostate cancer [3]. Its mechanism of action, which does not rely on the androgen receptor pathway, offers a complementary or alternative approach to standard-of-care agents in these experimental systems.

Evaluating Compound Tolerability and Efficacy in Advanced In Vivo Oncology Models

For researchers planning in vivo experiments, SOP1812 is a strong candidate due to its validated bioavailability and tolerability in demanding models, including the KPC genetic model and patient-derived xenografts (PDX) (see Section 3 Evidence Item 5) [4]. Its documented safety profile and established in vivo dosing formulations reduce experimental variability and the risk of early termination due to toxicity, which are key considerations for preclinical procurement .

Comparative Studies of G-Quadruplex Ligands and Downstream Signaling

SOP1812 serves as an essential comparator in studies evaluating the mechanism of action of other G4 ligands. Its well-defined binding affinity for specific G4 structures (e.g., hTERT) and its distinct transcriptomic signature (Section 3 Evidence Items 2 and 4) provide a robust baseline for comparing the selectivity and downstream effects of new chemical entities targeting G4 DNA [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for SOP1812

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.